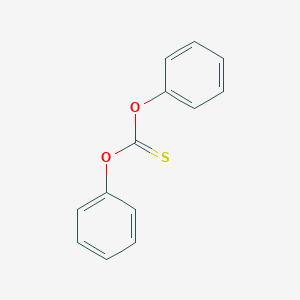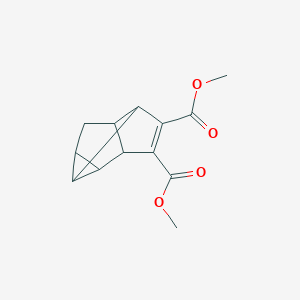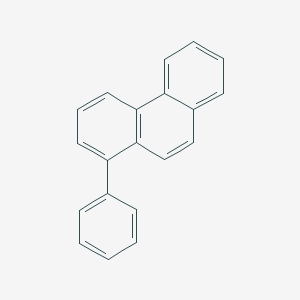
1-Phenylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical and physical properties. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 1-Phenylphenanthrene is not well understood. However, it is believed to act by binding to specific receptors in the body and modulating their activity. It has been shown to have anti-inflammatory and anti-tumor properties.
Efectos Bioquímicos Y Fisiológicos
1-Phenylphenanthrene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to modulate the activity of certain enzymes and receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Phenylphenanthrene in lab experiments include its unique chemical and physical properties, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for the research on 1-Phenylphenanthrene. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its applications in material science, particularly in the development of luminescent materials. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 1-Phenylphenanthrene is a unique and versatile compound that has many potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Métodos De Síntesis
1-Phenylphenanthrene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with a halophenanthrene in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with a phenanthrene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl iodide with a phenanthrene in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
1-Phenylphenanthrene has been extensively studied for its applications in various scientific fields, including organic chemistry, material science, and pharmaceuticals. It is used as a building block in the synthesis of organic compounds and as a precursor for the production of luminescent materials. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs.
Propiedades
Número CAS |
4325-76-2 |
|---|---|
Nombre del producto |
1-Phenylphenanthrene |
Fórmula molecular |
C20H14 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
1-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)18-11-6-12-19-17-10-5-4-9-16(17)13-14-20(18)19/h1-14H |
Clave InChI |
RKLROMDZXDQSDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Otros números CAS |
4325-76-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



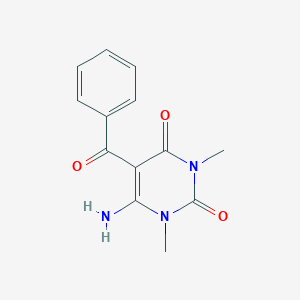
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
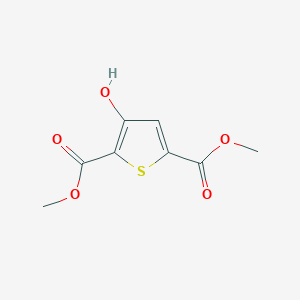
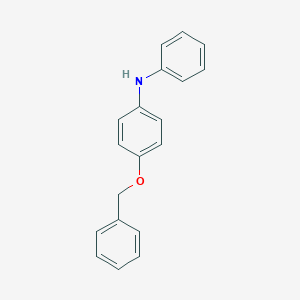
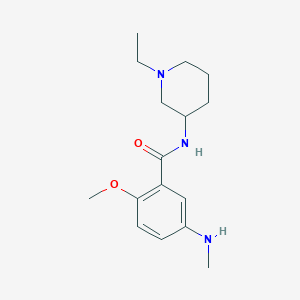
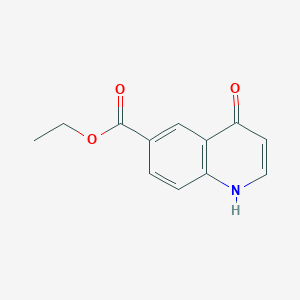
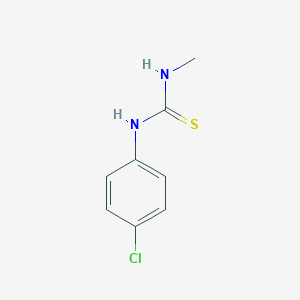
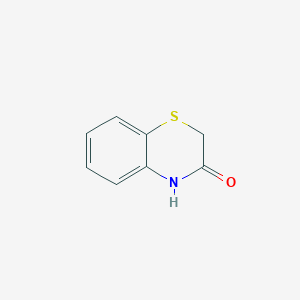
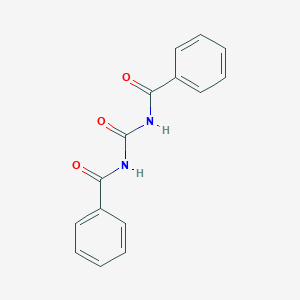
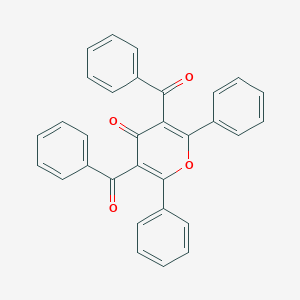
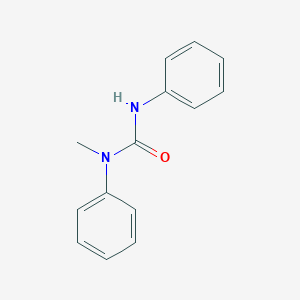
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
